molecular formula C10H12ClNOS B14063083 1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one

1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14063083
M. Wt: 229.73 g/mol
InChI Key: OUOXYLGXILLAPW-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a precursor compound followed by the introduction of the amino and methylthio groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted under controlled temperatures and pH to ensure selectivity and yield.

Scientific Research Applications

1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(5-amino-2-methylsulfanylphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C10H12ClNOS/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,12H2,1-2H3

InChI Key

OUOXYLGXILLAPW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)N)SC)Cl

Origin of Product

United States

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